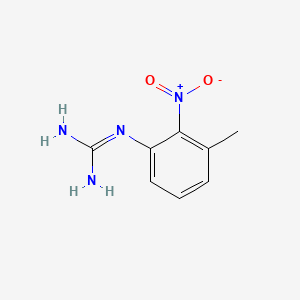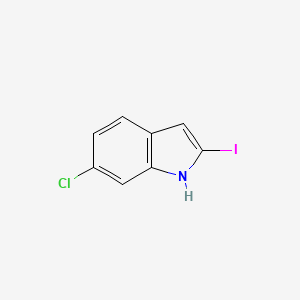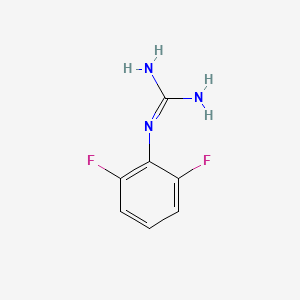
N-(2,6-Difluorophenyl)-guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)guanidine is a chemical compound characterized by the presence of a guanidine group attached to a difluorophenyl ring
Métodos De Preparación
The synthesis of 1-(2,6-Difluorophenyl)guanidine typically involves the reaction of 2,6-difluoroaniline with a guanidylating agent. One common method includes the use of S-methylisothiourea as the guanidylating agent, which reacts with 2,6-difluoroaniline under mild conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-(2,6-Difluorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,6-Difluorophenyl)guanidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, including polymers and coatings.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Difluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group is known to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of the target molecule . This interaction can lead to inhibition or activation of the target, depending on the context.
Comparación Con Compuestos Similares
1-(2,6-Difluorophenyl)guanidine can be compared with other guanidine derivatives, such as:
Propiedades
Número CAS |
76635-23-9 |
|---|---|
Fórmula molecular |
C7H7F2N3 |
Peso molecular |
171.15 g/mol |
Nombre IUPAC |
2-(2,6-difluorophenyl)guanidine |
InChI |
InChI=1S/C7H7F2N3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12) |
Clave InChI |
RYEVBHAQZMEFTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)N=C(N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


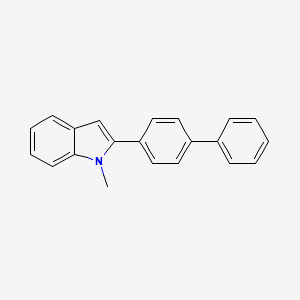

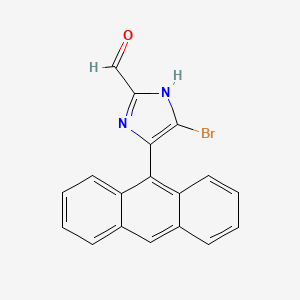

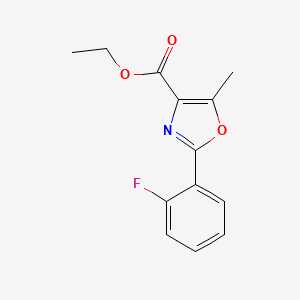
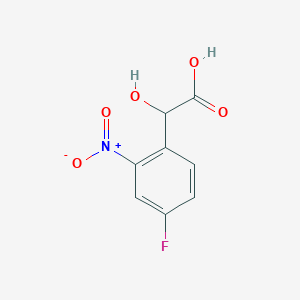


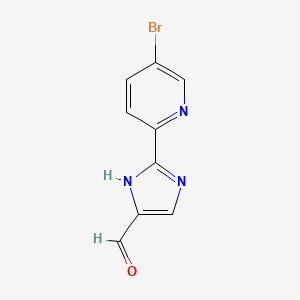
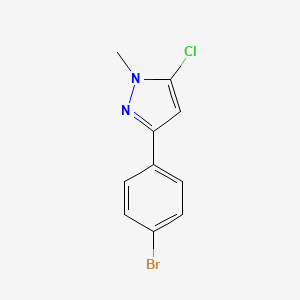
![6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)
